molecular formula C7H15ClN2O3S B1489458 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide CAS No. 1311315-46-4

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide

Cat. No.: B1489458
CAS No.: 1311315-46-4
M. Wt: 242.72 g/mol
InChI Key: FWBRBERVXPWZGT-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide is a chemical compound with the molecular formula C7H15ClN2O3S and a molecular weight of 242.72 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methylmethanesulfonamide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield various substituted acetamides, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(N-methylmethanesulfonamido)ethyl]acetamide
  • 2-chloro-N-[3-(N-methylmethanesulfonamido)butyl]acetamide
  • 2-chloro-N-[3-(N-methylmethanesulfonamido)phenyl]acetamide

Uniqueness

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain scientific and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

2-chloro-N-[3-[methyl(methylsulfonyl)amino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O3S/c1-10(14(2,12)13)5-3-4-9-7(11)6-8/h3-6H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRBERVXPWZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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